4-(2-Phenoxyacetyl)piperazin-2-one
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Overview
Description
4-(2-Phenoxyacetyl)piperazin-2-one is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of a phenoxyacetyl group attached to a piperazin-2-one ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one typically involves the reaction of phenoxyacetic acid with piperazine under specific conditions. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenoxyacetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents used .
Scientific Research Applications
4-(2-Phenoxyacetyl)piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyacetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic activities and disrupting cellular processes .
Comparison with Similar Compounds
Piperazine: A parent compound with a simpler structure, widely used in pharmaceuticals.
Phenoxyacetic Acid: A precursor in the synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one.
N-Phenylpiperazine: Another derivative of piperazine with different substituents and biological activities.
Uniqueness: this compound is unique due to its specific phenoxyacetyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
4-(2-Phenoxyacetyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction between phenoxyacetic acid and piperazine. Common reagents include coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. In industrial contexts, continuous flow reactors may be employed to enhance yield and efficiency.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may modulate enzyme activity and disrupt cellular processes through binding to various receptors or enzymes. The exact pathways remain under investigation, but it is believed to inhibit certain enzymatic activities associated with cancer and microbial growth .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of cellular functions within microbial cells, leading to bactericidal effects. For instance, studies have shown that it can significantly reduce the viability of Staphylococcus aureus and MRSA strains .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including ovarian and breast cancer cells. For example, a related compound with a similar structure exhibited an IC50 value of 0.29 μM against OVCAR-4 ovarian cancer cells, highlighting the potential effectiveness of compounds in this class .
Case Studies
- Anticancer Efficacy : In a study involving various piperazine derivatives, this compound showed promising results in inhibiting cancer cell proliferation. The CellTiter Blue assay indicated a significant reduction in cell viability across multiple cancer lines .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds revealed that derivatives significantly reduced microbial load in tested strains. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that these compounds could serve as effective alternatives .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure Type | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | Piperazine derivative | Antimicrobial, Anticancer | Varies by cell line |
N-Phenylpiperazine | Piperazine derivative | Limited anticancer activity | Not specified |
Phenoxyacetic Acid | Precursor | Antimicrobial | Not applicable |
Properties
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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